Cas no 2172482-48-1 (2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amine
- 2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
- EN300-1598183
- 2172482-48-1
-
- インチ: 1S/C13H22N4/c14-8-6-12-13(11-2-1-3-11)17(16-15-12)9-7-10-4-5-10/h10-11H,1-9,14H2
- InChIKey: UUNXYDTXJCOFSN-UHFFFAOYSA-N
- ほほえんだ: N1(CCC2CC2)C(=C(CCN)N=N1)C1CCC1
計算された属性
- せいみつぶんしりょう: 234.18444672g/mol
- どういたいしつりょう: 234.18444672g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 56.7Ų
2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1598183-0.5g |
2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172482-48-1 | 0.5g |
$1811.0 | 2023-06-04 | ||
Enamine | EN300-1598183-5.0g |
2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172482-48-1 | 5g |
$5470.0 | 2023-06-04 | ||
Enamine | EN300-1598183-100mg |
2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172482-48-1 | 100mg |
$1660.0 | 2023-09-23 | ||
Enamine | EN300-1598183-1000mg |
2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172482-48-1 | 1000mg |
$1887.0 | 2023-09-23 | ||
Enamine | EN300-1598183-10.0g |
2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172482-48-1 | 10g |
$8110.0 | 2023-06-04 | ||
Enamine | EN300-1598183-50mg |
2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172482-48-1 | 50mg |
$1584.0 | 2023-09-23 | ||
Enamine | EN300-1598183-0.05g |
2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172482-48-1 | 0.05g |
$1584.0 | 2023-06-04 | ||
Enamine | EN300-1598183-5000mg |
2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172482-48-1 | 5000mg |
$5470.0 | 2023-09-23 | ||
Enamine | EN300-1598183-10000mg |
2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172482-48-1 | 10000mg |
$8110.0 | 2023-09-23 | ||
Enamine | EN300-1598183-1.0g |
2-[5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172482-48-1 | 1g |
$1887.0 | 2023-06-04 |
2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報
Comprehensive Overview of 2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2172482-48-1)
In the rapidly evolving field of medicinal chemistry and drug discovery, the compound 2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amine (CAS No. 2172482-48-1) has garnered significant attention due to its unique structural features and potential therapeutic applications. This molecule, characterized by its cyclobutyl and cyclopropyl moieties, as well as a 1,2,3-triazole core, represents a promising scaffold for the development of novel bioactive agents. Researchers and pharmaceutical companies are increasingly exploring its utility in targeting various biological pathways, making it a subject of intense scientific inquiry.
The structural complexity of 2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amine offers a versatile platform for chemical modifications, enabling the fine-tuning of its pharmacological properties. The presence of the 1,2,3-triazole ring, a hallmark of click chemistry, facilitates efficient synthesis and derivatization, which is crucial for high-throughput screening and lead optimization. This compound's CAS No. 2172482-48-1 is frequently searched in academic and industrial databases, reflecting its growing relevance in drug development pipelines.
One of the key reasons for the heightened interest in this compound is its potential application in addressing unmet medical needs, such as neurodegenerative diseases and inflammatory disorders. The cyclopropyl and cyclobutyl groups are known to enhance metabolic stability and bioavailability, which are critical factors in the design of orally active drugs. Moreover, the 1H-1,2,3-triazol-4-yl moiety has been linked to interactions with various enzyme targets, including kinases and proteases, further expanding its therapeutic scope.
In the context of current trends, the demand for small-molecule inhibitors and precision medicine has driven the exploration of compounds like 2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amine. Its ability to modulate specific protein-protein interactions aligns with the shift toward personalized therapies. Additionally, the compound's synthetic accessibility and scalability make it an attractive candidate for industrial applications, particularly in the development of next-generation therapeutics.
From a computational chemistry perspective, CAS No. 2172482-48-1 has been the subject of molecular docking and dynamics studies to elucidate its binding modes and affinity profiles. These in silico approaches have provided valuable insights into its potential as a drug-like molecule, further fueling experimental investigations. The integration of artificial intelligence (AI) in drug discovery has also accelerated the identification of analogs and derivatives, highlighting the compound's adaptability to modern research methodologies.
Another area of interest is the compound's role in chemical biology, where it serves as a tool compound to probe biological mechanisms. Its triazole core can act as a bioisostere for amide bonds, offering advantages in terms of stability and synthetic flexibility. This feature has been leveraged in the design of probes for imaging and diagnostic applications, underscoring its multidisciplinary utility.
As the scientific community continues to explore the potential of 2-5-cyclobutyl-1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-ylethan-1-amine, its CAS No. 2172482-48-1 remains a focal point in patent filings and research publications. The compound's versatility and promising pharmacological profile position it as a valuable asset in the quest for innovative therapies. With ongoing advancements in synthetic chemistry and target identification, this molecule is poised to play a pivotal role in the future of drug discovery.
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